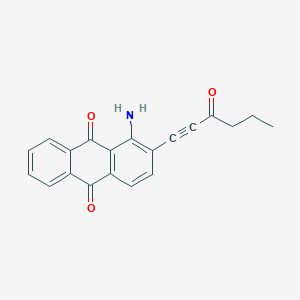
1-Amino-2-(3-oxohex-1-yn-1-yl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(3-oxohex-1-yn-1-yl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of anthracene-based derivatives often involves cross-coupling reactions. For instance, the Suzuki or Sonogashira cross-coupling reactions are commonly used to introduce various substituents at the 9 and 10 positions of the anthracene core . These reactions typically require palladium catalysts and can be carried out under mild conditions.
Industrial Production Methods
Industrial production of anthracene derivatives can involve gas-phase oxidation or liquid-phase oxidation methods. In the gas-phase method, anthracene is vaporized and mixed with air, then oxidized in the presence of a vanadium pentoxide catalyst at around 389°C . The liquid-phase method involves dissolving anthracene in a solvent like trichlorobenzene, followed by oxidation with nitric acid at controlled temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-2-(3-oxohex-1-yn-1-yl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while reduction can produce hydroquinones.
Applications De Recherche Scientifique
1-Amino-2-(3-oxohex-1-yn-1-yl)anthracene-9,10-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Amino-2-(3-oxohex-1-yn-1-yl)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit key enzymes involved in cellular processes, contributing to its potential anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion systems.
9,10-Bis(phenylethynyl)anthracene: Exhibits high thermal stability and blue emission with a high quantum yield.
Propriétés
Numéro CAS |
159971-58-1 |
|---|---|
Formule moléculaire |
C20H15NO3 |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
1-amino-2-(3-oxohex-1-ynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H15NO3/c1-2-5-13(22)10-8-12-9-11-16-17(18(12)21)20(24)15-7-4-3-6-14(15)19(16)23/h3-4,6-7,9,11H,2,5,21H2,1H3 |
Clé InChI |
KFRODYRHFGPJMV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C#CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


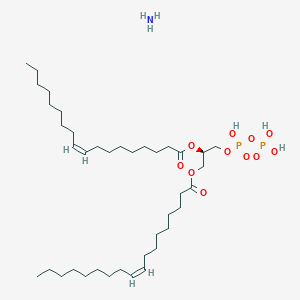
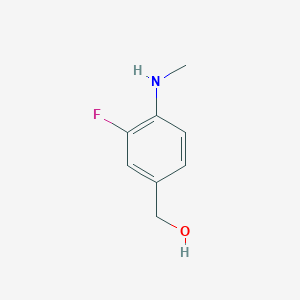
![azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13142680.png)
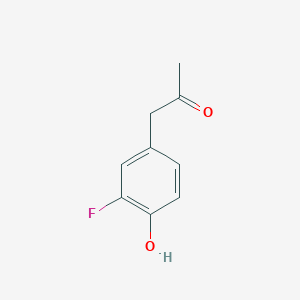

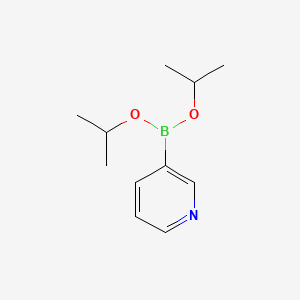
![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)


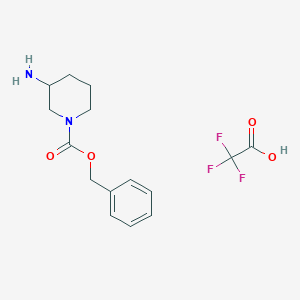
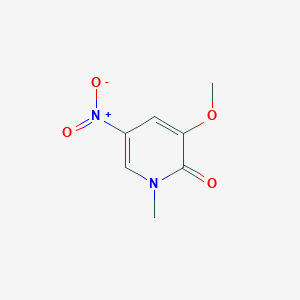
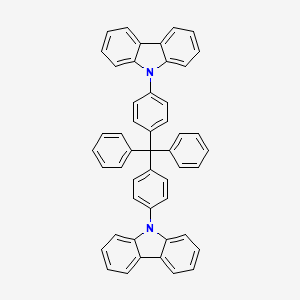
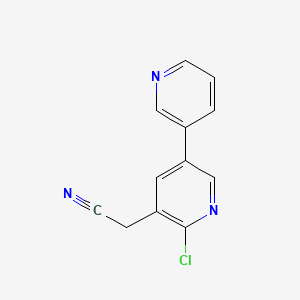
![2-Methyl-[3,4'-bipyridin]-6-amine](/img/structure/B13142729.png)
